molecular formula C8H3BrF3NO B13426607 2-[Bromo(difluoro)methyl]-6-fluoro-1,3-benzoxazole

2-[Bromo(difluoro)methyl]-6-fluoro-1,3-benzoxazole

Cat. No.: B13426607
M. Wt: 266.01 g/mol
InChI Key: AEJOFJKMNOQFOX-UHFFFAOYSA-N
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Description

2-[Bromo(difluoro)methyl]-6-fluoro-1,3-benzoxazole is a halogenated benzoxazole derivative characterized by a bromo(difluoro)methyl group at position 2 and a fluorine atom at position 6. Benzoxazoles are heterocyclic compounds with a fused benzene and oxazole ring, known for their thermal stability, electronic properties, and applications in pharmaceuticals, agrochemicals, and materials science . The molecular weight of this compound is approximately 266 g/mol, calculated based on its formula (C₈H₃BrF₃NO), which is higher than many simpler benzoxazole analogs, influencing its solubility and melting point .

Properties

Molecular Formula

C8H3BrF3NO

Molecular Weight

266.01 g/mol

IUPAC Name

2-[bromo(difluoro)methyl]-6-fluoro-1,3-benzoxazole

InChI

InChI=1S/C8H3BrF3NO/c9-8(11,12)7-13-5-2-1-4(10)3-6(5)14-7/h1-3H

InChI Key

AEJOFJKMNOQFOX-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1F)OC(=N2)C(F)(F)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 2-bromo-6-fluorobenzaldehyde with difluorocarbene sources under specific conditions . The reaction is usually carried out in the presence of a base such as potassium hydroxide (KOH) and a solvent like tetrahydrofuran (THF) at low temperatures .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-[Bromo(difluoro)methyl]-6-fluoro-1,3-benzoxazole can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzoxazoles, while coupling reactions can produce larger, more complex molecules.

Scientific Research Applications

2-[Bromo(difluoro)methyl]-6-fluoro-1,3-benzoxazole has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-[Bromo(difluoro)methyl]-6-fluoro-1,3-benzoxazole exerts its effects is not fully understood. it is known to interact with specific molecular targets, such as enzymes, through its bromo(difluoro)methyl group. This interaction can inhibit enzyme activity by forming stable complexes with the active site .

Comparison with Similar Compounds

Research Findings and Implications

  • Synthetic Challenges : The target compound’s bromo(difluoro)methyl group may require specialized fluorination reagents (e.g., Selectfluor) or bromination agents, contrasting with the milder conditions used for benzimidazoles in –2 .
  • Biological Relevance : Fluorine and bromine substituents are associated with enhanced bioavailability and target binding in drug discovery, though the target compound’s exact bioactivity remains unexplored in the provided evidence.
  • Spectroscopic Signatures: The target’s ¹⁹F NMR spectrum would show distinct peaks for the CF₂ and aromatic F groups, differing from mono-fluorinated analogs like 6-fluoro-1,3-dihydro-2-benzofuran-1-one () .

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